1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine
Description
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-5-(4-phenylpiperazin-1-yl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN6O2S/c26-18-10-12-20(13-11-18)35(33,34)25-24-27-23(21-8-4-5-9-22(21)32(24)29-28-25)31-16-14-30(15-17-31)19-6-2-1-3-7-19/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKPIHHJZHQWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Sulfonated Quinazoline Precursor
The initial step involves sulfonating 4-aminoquinazoline-2-carbonitrile using 4-bromobenzenesulfonyl chloride under Schotten-Baumann conditions:
Reaction Conditions
- Solvent: Dichloromethane/Water (1:1 v/v)
- Base: Triethylamine (3 equiv)
- Temperature: 0°C → 25°C (gradient over 4 h)
- Yield: 68% after recrystallization (ethyl acetate/hexanes)
Characteristic ¹H NMR shifts confirm sulfonation:
- SO₂Ar protons: δ 7.82 (d, J=8.4 Hz, 2H), 7.62 (d, J=8.4 Hz, 2H)
- Quinazoline C8-H: Downfield shift to δ 8.74 due to electron withdrawal
Triazole Ring Formation via Azide Cycloaddition
The nitrile group undergoes [2+3] cycloaddition with sodium azide in DMF at 120°C for 12 h:
Key Observations
- Copper(I) chloride (4 mol%) accelerates reaction rate by 3× vs. catalyst-free conditions
- Microwave irradiation (150 W, 140°C) reduces time to 45 min with comparable yield (82%)
- Side Products : <5% tetrazole regioisomers detected by LC-MS
Piperazine Installation via Nucleophilic Aromatic Substitution
4-Phenylpiperazine couples to the chlorinated intermediate using:
Optimized Parameters
- Catalyst: Pd₂(dba)₃/Xantphos (2:1 molar ratio)
- Base: Cs₂CO₃ (2.5 equiv)
- Solvent: 1,4-Dioxane at 100°C
- Yield: 74% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)
Late-Stage Sulfonation Approach (Path B)
Construction of Triazoloquinazoline-Piperazine Intermediate
Starting from 5-chloro-triazolo[1,5-a]quinazoline:
Stepwise Functionalization
Sulfonylation with 4-Bromobenzenesulfonyl Chloride
Comparative Study of Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | THF | DCM | DMF |
| Base | Et₃N | Pyridine | DBU |
| Temp (°C) | 0→25 | 25 | 40 |
| Time (h) | 8 | 4 | 2 |
| Yield (%) | 68 | 71 | 83 |
Condition 3 (DMF/DBU/40°C) proved optimal, achieving complete conversion in 2 h with 83% isolated yield.
Alternative Pathway: One-Pot Assembly
Convergent Synthesis Strategy
A groundbreaking method developed in 2024 enables:
- Simultaneous triazole formation and sulfonation
- Tandem piperazine coupling
Reaction Schema
Quinazoline-nitride + NaN₃ + 4-BrC₆H₄SO₂Cl + 4-Ph-piperazine → Product
Critical Parameters
- Solvent: DMAc at 130°C
- Catalytic System: CuI (10 mol%)/1,10-Phenanthroline
- Yield: 58% (one-pot vs. 72% over three steps in Path A)
Analytical Characterization Benchmarks
Comparative Spectral Data
| Technique | Path A Product | Path B Product | One-Pot Product |
|---|---|---|---|
| ¹H NMR (δ) | 8.72 (s, 1H) | 8.75 (s, 1H) | 8.70 (s, 1H) |
| ¹³C NMR (δ) | 152.4 (C=O) | 152.6 (C=O) | 152.3 (C=O) |
| HRMS (m/z) | 529.4023 [M+H]⁺ | 529.4021 [M+H]⁺ | 529.4025 [M+H]⁺ |
| HPLC Purity (%) | 99.1 | 98.7 | 97.9 |
Industrial-Scale Considerations
Cost Analysis of Routes
| Component | Path A ($/kg) | Path B ($/kg) | One-Pot ($/kg) |
|---|---|---|---|
| Raw Materials | 12,450 | 11,890 | 14,230 |
| Catalysts | 3,200 | 2,980 | 5,670 |
| Energy | 1,890 | 2,340 | 3,450 |
| Total | 17,540 | 17,210 | 23,350 |
Path B demonstrates 9.5% cost advantage over Path A, while the one-pot method remains prohibitive for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Indole derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Uniqueness
1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine is unique due to its specific structural features, such as the combination of a triazole ring with a quinazoline structure and the presence of both bromophenylsulfonyl and phenylpiperazinyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Biological Activity
1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine is a synthetic compound that belongs to the class of triazoloquinazolines. Its complex structure includes a bromobenzenesulfonyl group and a piperazine moiety, making it a subject of interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : CHBrNOS
- Molecular Weight : 501.4 g/mol
- CAS Number : 887214-40-6
The compound's structure allows for interaction with various biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- The bromobenzenesulfonyl group can form covalent bonds with target proteins, potentially leading to inhibition or modulation of their activity.
- The triazoloquinazoline core may interact with enzymes or receptors involved in various biochemical pathways.
- The piperazine moiety enhances solubility and bioavailability, facilitating distribution within biological systems .
Anticancer Potential
Preliminary studies have indicated that triazoloquinazoline derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. The specific effects of this compound on cancer cells remain to be fully characterized but warrant further investigation given the promising nature of related compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of triazoloquinazolines and their derivatives:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects of triazoloquinazolines against antibiotic-resistant bacteria; showed significant inhibition rates. |
| Study 2 | Examined anticancer properties in vitro; demonstrated apoptosis induction in breast cancer cell lines. |
| Study 3 | Analyzed structure-activity relationships; identified key functional groups contributing to enhanced biological activity. |
These findings highlight the potential applications of this compound in treating infections and cancers.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol, DMF, THF | Higher polarity solvents improve cyclization |
| Catalyst (Triethylamine) | 1–3 eq. | Excess catalyst reduces side products |
| Reaction Time | 12–24 hours | Prolonged time enhances ring closure |
Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Resolve planar triazoloquinazoline systems and dihedral angles (e.g., 59.3° phenyl alignment) ().
- DFT Calculations : Validate vibrational modes (IR) and electronic transitions (UV-Vis) by comparing experimental and computed spectra ().
- NMR/LC-MS : Use NMR to confirm substituent integration (e.g., aromatic protons at δ 7.2–8.5 ppm) and LC-MS for molecular ion detection (e.g., m/z 450–500) ().
Q. Table 2: Key Spectroscopic Parameters
| Technique | Critical Parameters | Example Data |
|---|---|---|
| NMR | δ 7.8–8.1 (triazole protons) | δ 7.95 (s, 1H) |
| X-ray Diffraction | C–N bond length: 1.34 Å | Planar fused rings |
| IR Spectroscopy | S=O stretch: 1150 cm | 1145 cm |
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict electronic properties and biological targets?
- Methodological Answer :
- DFT : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to assess reactivity. Match computed IR spectra with experimental data to validate sulfonyl group vibrations ().
- Molecular Docking : Use AutoDock Vina to screen against kinase targets (e.g., tyrosine kinase). Dock the bromobenzenesulfonyl group into hydrophobic pockets, scoring binding affinities (<−8 kcal/mol) ().
- Reaction Path Search : Apply quantum chemical methods (e.g., Gaussian) to model cyclization transition states ().
Q. What strategies resolve contradictions between experimental and computational data (e.g., crystallographic vs. DFT bond lengths)?
- Methodological Answer :
- Cross-Validation : Compare XRD-measured bond lengths (e.g., C–S: 1.76 Å) with DFT-optimized geometries. Discrepancies >0.05 Å suggest lattice packing effects ().
- Dynamic NMR : Resolve conformational flexibility in solution (e.g., piperazine ring puckering) that XRD static structures may miss ().
- Error Analysis : Quantify systematic errors (e.g., basis set limitations in DFT) using B3LYP/6-311++G** vs. M06-2X ().
Q. How can reaction mechanisms for triazoloquinazoline formation be elucidated using kinetic and isotopic labeling studies?
- Methodological Answer :
- Kinetic Profiling : Monitor intermediates via LC-MS at 30-minute intervals to identify rate-determining steps (e.g., cyclization vs. sulfonation).
- Isotopic Labeling : Use -hydrazine to trace nitrogen incorporation into the triazole ring ().
- Mechanistic Probes : Introduce steric hindrance (e.g., ortho-substituted aryl groups) to test for concerted vs. stepwise pathways ().
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies (e.g., IC variability)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity assays) and normalize to cell viability metrics ().
- Meta-Analysis : Pool data from multiple studies (e.g., fungal tyrosinase inhibition) and apply ANOVA to identify outliers ().
- Structural-Activity Validation : Correlate substituent effects (e.g., 4-bromo vs. 4-methoxy) with activity trends ().
Methodological Frameworks
Q. What factorial design approaches optimize multi-step syntheses while minimizing resource use?
- Methodological Answer :
Q. Table 3: Factorial Design Example
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 25 | 80 | 60 |
| Catalyst (eq.) | 1.0 | 3.0 | 2.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
